N-{1-[4-(2-bromoethyl)phenyl]ethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanamide
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Overview
Description
N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Cyclization: Formation of the isoindole ring through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Typical reducing agents include hydrogen gas with a catalyst, or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromoethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[4-(2-CHLOROETHYL)PHENYL]ETHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE
- **N-{1-[4-(2-FLUOROETHYL)PHENYL]ETHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE
Uniqueness
The uniqueness of N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromoethyl group allows for unique substitution reactions, while the nitro group provides opportunities for reduction and further functionalization.
Properties
Molecular Formula |
C27H24BrN3O5 |
---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
N-[1-[4-(2-bromoethyl)phenyl]ethyl]-2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C27H24BrN3O5/c1-17(20-10-6-18(7-11-20)14-15-28)29-25(32)24(16-19-8-12-21(13-9-19)31(35)36)30-26(33)22-4-2-3-5-23(22)27(30)34/h2-13,17,24H,14-16H2,1H3,(H,29,32) |
InChI Key |
PMNOEDMNIDHMOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CCBr)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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